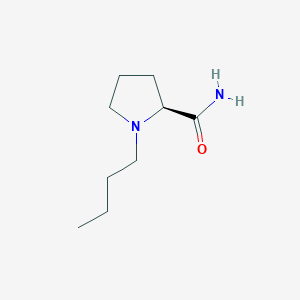

(S)-1-Butylpyrrolidine-2-carboxamide

Description

Structure

2D Structure

Properties

CAS No. |

128843-29-8 |

|---|---|

Molecular Formula |

C9H18N2O |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

(2S)-1-butylpyrrolidine-2-carboxamide |

InChI |

InChI=1S/C9H18N2O/c1-2-3-6-11-7-4-5-8(11)9(10)12/h8H,2-7H2,1H3,(H2,10,12)/t8-/m0/s1 |

InChI Key |

DUWFKLLOEYCHRL-QMMMGPOBSA-N |

SMILES |

CCCCN1CCCC1C(=O)N |

Isomeric SMILES |

CCCCN1CCC[C@H]1C(=O)N |

Canonical SMILES |

CCCCN1CCCC1C(=O)N |

Synonyms |

2-Pyrrolidinecarboxamide,1-butyl-,(S)-(9CI) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (S)-1-Butylpyrrolidine-2-carboxamide and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of (S)-1-Butylpyrrolidine-2-carboxamide. Due to the limited availability of specific experimental data for this exact molecule, this guide also includes relevant information on the closely related and more extensively studied compound, 1-Butylpyrrolidin-2-one, to provide a broader context for researchers.

Chemical Identity and Properties

While specific experimental data for this compound is scarce in publicly available literature, a synthesis for a related compound, (S)-N-butyl-2-pyrrolidinecarboxamide, has been described. For comparative purposes, the well-documented properties of 1-Butylpyrrolidin-2-one are presented below.

Table 1: Physicochemical Properties of 1-Butylpyrrolidin-2-one

| Property | Value | Source(s) |

| IUPAC Name | 1-butylpyrrolidin-2-one | [1][2] |

| Synonyms | N-Butylpyrrolidone, N-Butyl-2-pyrrolidone | [1][2] |

| CAS Number | 3470-98-2 | [1][2] |

| Molecular Formula | C₈H₁₅NO | [1][2] |

| Molecular Weight | 141.21 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 243.8 °C at 760 mmHg | [1] |

| Melting Point | Not available (freezing point not observed down to -78.5°C) | [1] |

| Solubility | Fully miscible in water. Soluble in chloroform. | [1] |

| Density | 0.96 g/cm³ at 20 °C | [1] |

| logP (Octanol/Water) | 1.265 at 20 °C | [1] |

| Refractive Index | 1.4640 to 1.4660 | [3] |

| Vapor Pressure | 13 Pa at 25 °C | [1] |

Synthesis and Experimental Protocols

A documented synthesis for a closely related compound, (S)-N-butyl-2-pyrrolidinecarboxamide, provides a viable route for obtaining the target molecule.

Synthesis of (S)-N-butyl-2-pyrrolidinecarboxamide[4]

Protocol:

-

Dissolve 4.41 g of the starting material (the specific precursor compound '30' is mentioned in the source) in 140 ml of methanol.

-

Add 426 mg of 10% palladium-on-carbon (Pd/C) as a catalyst.

-

Hydrogenate the mixture. The specific conditions for hydrogenation (pressure, temperature, and duration) are not detailed in the abstract but would typically involve a hydrogen atmosphere in a suitable reactor.

-

Upon reaction completion, filter off the palladium-on-carbon catalyst.

-

Concentrate the filtrate under reduced pressure to yield the final product, (S)-N-butyl-2-pyrrolidinecarboxamide. The reported yield is 2.41 g.

Synthesis Workflow

Biological Activity and Signaling Pathways

While specific biological data for this compound is limited, the broader class of pyrrolidine carboxamides has been investigated for various therapeutic applications.

Inhibition of Enoyl Acyl Carrier Protein Reductase (InhA)

A series of pyrrolidine carboxamides have been identified as potent inhibitors of InhA, a key enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis.[4][5] Inhibition of this pathway disrupts the formation of the mycobacterial cell wall, leading to antibacterial effects.[4][5] Notably, studies have shown that in some cases, only one enantiomer of a chiral pyrrolidine carboxamide is active, highlighting the importance of stereochemistry in drug design.[4][5]

InhA Inhibition Pathway

Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

Certain pyrrolidine carboxamides have been developed as selective inhibitors of 11β-HSD1.[6] This enzyme is involved in the conversion of cortisone to the active glucocorticoid cortisol, and its inhibition is a therapeutic target for metabolic diseases such as type 2 diabetes.[6]

Experimental Analysis Protocols

The analysis of chiral compounds like this compound requires stereospecific analytical techniques to determine enantiomeric purity and other properties.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a standard method for separating enantiomers. A general workflow for the analysis of a chiral pyrrolidine derivative is outlined below.

Protocol Outline:

-

Sample Preparation: Dissolve the synthesized compound in a suitable solvent (e.g., a mixture of hexane and isopropanol).

-

Column Selection: Choose a chiral stationary phase (CSP) column appropriate for the compound class. For pyrrolidine derivatives, polysaccharide-based columns (e.g., Chiralcel®) are often effective.

-

Mobile Phase Optimization: Develop an isocratic or gradient mobile phase, typically consisting of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol), to achieve baseline separation of the enantiomers.

-

Detection: Use a UV detector at a wavelength where the compound exhibits strong absorbance.

-

Quantification: Determine the enantiomeric excess (e.e.) by integrating the peak areas of the two enantiomers.

Chiral HPLC Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps to confirm the elemental composition.

Conclusion

This compound belongs to a class of compounds with significant potential in drug discovery, particularly in the development of antimicrobial and metabolic disease therapies. While specific data for this molecule is limited, this guide provides a framework for its synthesis and analysis based on available information for closely related analogs. Further research is warranted to fully characterize the physicochemical properties and biological activity of this compound to unlock its full therapeutic potential.

References

- 1. file.echemi.com [file.echemi.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. prepchem.com [prepchem.com]

- 4. Pyrrolidine carboxamides as a novel class of inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The development and SAR of pyrrolidine carboxamide 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. HPLC SEPARATION OF THE ZZ, ZE, EZ, AND EE GEOMETRIC ISOMERS AND EE ISOMER ENANTIOMERS OF A SUBSTITUTED PENTADIENYL CARBOXAMIDE USING ACHIRAL/CHIRAL COLUMN-SWITCHING | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

An In-Depth Technical Guide to the Synthesis of (S)-1-Butylpyrrolidine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for (S)-1-Butylpyrrolidine-2-carboxamide, a chiral carboxamide that serves as a key building block in the development of various pharmaceutical agents. The synthesis is achieved through a two-step process commencing with the readily available starting material, L-proline. The chosen pathway involves the initial formation of (S)-Pyrrolidine-2-carboxamide (L-prolinamide), followed by a reductive amination reaction to introduce the butyl group onto the pyrrolidine nitrogen. This method is favored for its efficiency and control over the stereochemistry of the final product.

Synthesis Pathway Overview

The synthesis of this compound can be efficiently carried out from L-proline in two principal stages. The first stage involves the conversion of L-proline to its corresponding amide, L-prolinamide. The second, and key, step is the selective N-alkylation of L-prolinamide to yield the target molecule. While direct N-alkylation with a butyl halide is a possible approach, reductive amination using butanal offers a milder and often higher-yielding alternative, minimizing the potential for over-alkylation and other side reactions.[1][2][3]

Experimental Protocols

The following are detailed experimental protocols for the key transformations in the synthesis of this compound.

Step 1: Synthesis of (S)-Pyrrolidine-2-carboxamide (L-prolinamide)

The amidation of L-proline can be achieved through various methods. One common approach involves the activation of the carboxylic acid followed by reaction with ammonia. For the purpose of this guide, a biocatalytic method is presented, which offers high yields and excellent enantiopurity.[4]

Materials:

-

L-proline

-

Immobilized Candida antarctica lipase B (CalB)

-

2-Methyl-2-butanol (tert-amyl alcohol)

-

Ammonia (gas or solution in an organic solvent)

-

n-Heptane

Procedure:

-

To a solution of L-proline (145 mM) in 2-methyl-2-butanol, add immobilized CalB.

-

Introduce ammonia into the reaction mixture.

-

The reaction is stirred at 70°C for approximately 112 hours.

-

Upon completion, the enzyme is filtered off.

-

The product, L-prolinamide, is isolated by fractionated crystallization from a 2-methyl-2-butanol/n-heptane solvent system.

Step 2: Synthesis of this compound via Reductive Amination

This key step introduces the butyl group onto the pyrrolidine nitrogen. The procedure is based on established reductive amination protocols.[1][2][3]

Materials:

-

(S)-Pyrrolidine-2-carboxamide (L-prolinamide)

-

Butanal (butyraldehyde)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve (S)-Pyrrolidine-2-carboxamide in dichloromethane.

-

Add butanal (1.2 equivalents) to the solution and stir at room temperature for 1-2 hours to allow for imine formation.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 5°C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of this compound. Please note that actual yields may vary depending on the specific reaction conditions and scale.

| Step | Reactants | Product | Typical Yield (%) | Purity (%) |

| 1. Amidation | L-Proline, Ammonia | (S)-Pyrrolidine-2-carboxamide | 80[4] | >99 |

| 2. Reductive Amination | (S)-Pyrrolidine-2-carboxamide, Butanal | This compound | 85-95 | >98 |

Characterization

The final product, this compound, should be characterized using standard analytical techniques to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the presence of the butyl group and the integrity of the pyrrolidine carboxamide scaffold.

-

Mass Spectrometry (MS): The molecular weight of the compound can be confirmed by techniques such as electrospray ionization (ESI) mass spectrometry.

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to determine the enantiomeric excess (e.e.) of the final product, ensuring that no racemization has occurred during the synthesis.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from starting materials to the fully characterized final product.

This technical guide outlines a robust and efficient pathway for the synthesis of this compound. The presented reductive amination approach is a modern and reliable method for the N-alkylation of chiral amines and their derivatives, offering good yields and preservation of stereochemical integrity. The provided protocols and data serve as a valuable resource for researchers and professionals engaged in pharmaceutical development and organic synthesis.

References

- 1. "An Efficient Reductive Amination Protocol Using Benzylamine-Borane As " by Adam M. Bowman and Dr. Matt A. Peterson [scholarsarchive.byu.edu]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 4. research.monash.edu [research.monash.edu]

An In-depth Technical Guide on the Core Mechanism of Action of (S)-1-Butylpyrrolidine-2-carboxamide and Structurally Related SV2A Ligands

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: (S)-1-Butylpyrrolidine-2-carboxamide is not extensively characterized in publicly available literature. Due to its close structural similarity to the well-researched antiepileptic drug Brivaracetam, this guide will focus on the established mechanism of action of Brivaracetam and its predecessor, Levetiracetam, as a scientifically-grounded proxy. The core mechanism is centered around the interaction with Synaptic Vesicle Glycoprotein 2A (SV2A).

Executive Summary

This compound belongs to a class of compounds known as racetams, which are recognized for their neurological activity. Its structural analogues, Levetiracetam and particularly Brivaracetam, are established antiepileptic drugs (AEDs). The primary mechanism of action for these molecules is their high-affinity, selective binding to the Synaptic Vesicle Glycoprotein 2A (SV2A).[1][2][3] This interaction modulates the release of neurotransmitters, thereby reducing neuronal hyperexcitability that underlies seizure activity. This technical guide provides a comprehensive overview of this mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved pathways and methodologies.

Core Mechanism of Action: Targeting SV2A

The central tenet of the mechanism of action for this compound and its analogues is the specific interaction with SV2A, a transmembrane protein found in synaptic vesicles of neurons and endocrine cells.[4][5]

2.1. The Role of SV2A in Neurotransmission

SV2A is crucial for the normal functioning of the presynaptic terminal. While its precise physiological role is still under full elucidation, it is understood to be involved in:

-

Vesicle Trafficking and Priming: SV2A is implicated in the regulation of the pool of synaptic vesicles that are ready for release upon neuronal stimulation.[5]

-

Calcium-Dependent Exocytosis: It plays a role in modulating the calcium-dependent release of neurotransmitters.[4][6] SV2A interacts with synaptotagmin-1, a key calcium sensor, influencing its trafficking and function.[6][7]

-

Modulation of Neurotransmitter Release: By influencing the above processes, SV2A helps to fine-tune the release of neurotransmitters such as glutamate (excitatory) and GABA (inhibitory).[4]

Dysfunction or deficiency of SV2A is associated with increased seizure susceptibility.[2]

2.2. Ligand Binding to SV2A and Downstream Effects

Brivaracetam, and by extension this compound, acts as a high-affinity ligand for SV2A.[1] The binding of these ligands to SV2A is thought to modulate its function, leading to a reduction in excitatory neurotransmission, a key factor in seizure generation. The proposed downstream effects include:

-

Reduction of Glutamate Release: Studies have shown that both Brivaracetam and Levetiracetam can suppress the release of the excitatory neurotransmitter glutamate from astrocytes and neurons, particularly under conditions of hyperexcitability.[8][9][10][11]

-

Modulation of GABAergic Neurotransmission: While not a direct agonist at GABA receptors, Levetiracetam has been shown to oppose the action of GABA-A antagonists, suggesting an indirect modulatory role on inhibitory neurotransmission.[12][13] The Sv2aL174Q rat model, which has a missense mutation in SV2A, exhibits reduced depolarization-induced GABA release.[4]

-

No Direct Effect on Ion Channels or Other Receptors: Unlike many other AEDs, Brivaracetam and Levetiracetam do not appear to have direct effects on voltage-gated sodium or calcium channels, or on major neurotransmitter receptors like GABA-A, NMDA, or AMPA receptors at therapeutic concentrations.[14]

Quantitative Data

The binding affinity of SV2A ligands is a critical determinant of their potency. The following tables summarize key quantitative data for Brivaracetam and Levetiracetam.

Table 1: Comparative Binding Affinities (Ki) for SV2A

| Compound | Species | Brain Region/System | Ki (nM) | Reference |

| Brivaracetam | Human | Brain | ~50 | [1] |

| Brivaracetam | Rat | Brain | ~30 | [1] |

| Levetiracetam | Human | Brain | ~1000 | [2] |

| Levetiracetam | Rat | Brain | ~800 | [2] |

Note: Ki is the dissociation constant, with a lower value indicating higher binding affinity. Brivaracetam exhibits a significantly higher affinity for SV2A compared to Levetiracetam.[1][15]

Table 2: Clinical Efficacy Data for Brivaracetam in Focal Onset Seizures (Adjunctive Therapy)

| Study | Dose (mg/day) | N (Drug) | N (Placebo) | 50% Responder Rate (Drug) | 50% Responder Rate (Placebo) | Seizure Freedom Rate (Drug) | Seizure Freedom Rate (Placebo) | Reference |

| Pivotal Study 1253 | 50 | 101 | 96 | 32.7% | 16.7% | 5.0% | 1.0% | [16] |

| Pivotal Study 1358 | 100 | 252 | 259 | 38.9% | 21.6% | 5.2% | 0.8% | [16] |

| Pivotal Study 1358 | 200 | 249 | 259 | 37.8% | 21.6% | 3.6% | 0.8% | [16] |

| Pooled Analysis | 50-200 | 1163 | 581 | 37.2% | 19.5% | 3.3% | 0.5% | [17][18] |

Experimental Protocols

4.1. SV2A Radioligand Binding Assay

This protocol describes a method to determine the binding affinity of a test compound for SV2A.

Objective: To quantify the inhibition constant (Ki) of a test compound for SV2A.

Materials:

-

Brain tissue homogenate (e.g., from rat or human cortex) or cell membranes from cells expressing recombinant human SV2A.

-

Radioligand: [³H]ucb 34714 (a high-affinity Brivaracetam analog) or [³H]Levetiracetam.

-

Test compound (e.g., this compound).

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters (e.g., GF/B or GF/C).

-

Scintillation cocktail.

-

Scintillation counter.

-

Filtration manifold.

Procedure:

-

Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine protein concentration using a standard assay (e.g., BCA).[19]

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[19]

-

Filtration: Rapidly filter the incubation mixture through the glass fiber filters using a filtration manifold to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.[19]

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine non-specific binding in the presence of a high concentration of an unlabeled ligand (e.g., 1 mM Levetiracetam).[3] Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding as a function of the test compound concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

4.2. Neurotransmitter Release Assay from Synaptosomes

This protocol outlines a method to measure the effect of a test compound on neurotransmitter release from isolated nerve terminals (synaptosomes).

Objective: To determine the effect of a test compound on the depolarization-evoked release of a specific neurotransmitter (e.g., glutamate or GABA).

Materials:

-

Fresh brain tissue (e.g., rat hippocampus or cortex).

-

Sucrose buffer (e.g., 0.32 M sucrose, 5 mM HEPES, pH 7.4).

-

Krebs-Ringer buffer (with and without Ca²⁺).

-

High K⁺ Krebs-Ringer buffer (depolarizing solution).

-

Radiolabeled neurotransmitter (e.g., [³H]glutamate or [³H]GABA).

-

Test compound.

-

Perfusion system with a superfusion chamber.

-

Liquid scintillation counter.

Procedure:

-

Synaptosome Preparation: Homogenize brain tissue in sucrose buffer. Use differential centrifugation to isolate the synaptosome fraction (P2 pellet). Resuspend the synaptosomes in Krebs-Ringer buffer.[20][21]

-

Loading with Radiolabeled Neurotransmitter: Incubate the synaptosomes with the radiolabeled neurotransmitter to allow for its uptake.[20]

-

Superfusion: Transfer the loaded synaptosomes to a superfusion chamber and perfuse with Krebs-Ringer buffer to establish a stable baseline of neurotransmitter release.

-

Stimulation of Release: Switch to a high K⁺ Krebs-Ringer buffer to depolarize the synaptosomes and evoke neurotransmitter release. Collect fractions of the perfusate at regular intervals.

-

Drug Application: To test the effect of the compound, pre-incubate the synaptosomes with the test compound before stimulation and include it in the perfusion buffers.

-

Quantification: Measure the radioactivity in the collected fractions using a liquid scintillation counter.

-

Data Analysis: Express the amount of radioactivity in each fraction as a percentage of the total radioactivity in the synaptosomes at the start of the collection period. Compare the release profiles in the presence and absence of the test compound to determine its effect on neurotransmitter release.

Visualizations

Signaling Pathway

Caption: Proposed signaling pathway for this compound.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for SV2A radioligand binding assay.

Experimental Workflow: Neurotransmitter Release Assay

Caption: Workflow for neurotransmitter release assay.

Conclusion

The mechanism of action of this compound is strongly predicted to mirror that of its close structural analog, Brivaracetam. This involves high-affinity, selective binding to the synaptic vesicle glycoprotein SV2A. This interaction modulates the function of the presynaptic terminal, leading to a reduction in the release of excitatory neurotransmitters during periods of neuronal hyperexcitability. This targeted action on a novel site within the central nervous system distinguishes it from many traditional antiepileptic drugs and underscores its potential as a therapeutic agent for epilepsy. The provided experimental protocols offer a robust framework for the further characterization of this compound and other novel SV2A ligands.

References

- 1. Binding characteristics of brivaracetam, a selective, high affinity SV2A ligand in rat, mouse and human brain: relationship to anti-convulsant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting SV2A for Discovery of Antiepileptic Drugs - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synaptic vesicle glycoprotein 2A (SV2A) regulates kindling epileptogenesis via GABAergic neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Connectivity Mapping Using a Novel sv2a Loss-of-Function Zebrafish Epilepsy Model as a Powerful Strategy for Anti-epileptic Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synaptic Vesicle Glycoprotein 2A: Features and Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Control of Synaptotagmin‐1 Trafficking by SV2A—Mechanism and Consequences for Presynaptic Function and Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Brivaracetam and Levetiracetam Suppress Astroglial L-Glutamate Release through Hemichannel via Inhibition of Synaptic Vesicle Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Brivaracetam prevents astroglial l-glutamate release associated with hemichannel through modulation of synaptic vesicle protein. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 10. mdpi.com [mdpi.com]

- 11. Brivaracetam prevents astroglial l-glutamate release associated with hemichannel through modulation of synaptic vesicle protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Levetiracetam opposes the action of GABAA antagonists in hypothalamic neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. accessdata.fda.gov [accessdata.fda.gov]

- 17. Brivaracetam in the treatment of epilepsy: a review of clinical trial data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. Neurotransmitter Release Assay [bio-protocol.org]

- 21. Preparation, Stimulation and Other Uses of Adult Rat Brain Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of (S)-1-Butylpyrrolidine-2-carboxamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Synthesis of (S)-1-Butylpyrrolidine-2-carboxamide

A documented method for the synthesis of this compound involves the hydrogenation of a precursor compound.

Experimental Protocol:

A solution of 4.41 g of the starting compound (presumably a protected or unsaturated precursor to the final product) is dissolved in 140 ml of methanol. To this solution, 426 mg of 10% palladium-on-carbon catalyst is added. The mixture is then subjected to hydrogenation. Following the reaction, the catalyst is removed by filtration. The resulting filtrate is concentrated under reduced pressure to yield 2.41 g of (S)-N-butyl-2-pyrrolidinecarboxamide.[1]

Spectroscopic Data Analysis

Due to the absence of published experimental spectra for this compound, this section provides an educated estimation of the expected spectroscopic features based on data from analogous compounds. These include pyrrolidine-2-carboxamide, 1-butylpyrrolidine, and other N-substituted pyrrolidine derivatives.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the pyrrolidine ring and the N-butyl group.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.0 - 7.5 | Broad Singlet | 1H | Amide N-H |

| ~ 5.5 - 6.0 | Broad Singlet | 1H | Amide N-H |

| ~ 3.5 - 3.8 | Multiplet | 1H | Pyrrolidine C2-H |

| ~ 2.8 - 3.2 | Multiplet | 2H | Pyrrolidine C5-H ₂ |

| ~ 2.2 - 2.6 | Multiplet | 2H | N-CH₂ -CH₂CH₂CH₃ |

| ~ 1.8 - 2.2 | Multiplet | 4H | Pyrrolidine C3-H ₂ and C4-H ₂ |

| ~ 1.2 - 1.6 | Multiplet | 2H | N-CH₂-CH₂ -CH₂CH₃ |

| ~ 1.1 - 1.4 | Multiplet | 2H | N-CH₂CH₂-CH₂ -CH₃ |

| ~ 0.9 | Triplet | 3H | N-CH₂CH₂CH₂-CH₃ |

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will reflect the carbon environments within the molecule.

| Predicted Chemical Shift (ppm) | Assignment |

| ~ 175 - 180 | C =O (Amide) |

| ~ 60 - 65 | Pyrrolidine C 2 |

| ~ 50 - 55 | Pyrrolidine C 5 |

| ~ 45 - 50 | N-C H₂-CH₂CH₂CH₃ |

| ~ 30 - 35 | Pyrrolidine C 3 |

| ~ 28 - 32 | N-CH₂-C H₂-CH₂CH₃ |

| ~ 25 - 30 | Pyrrolidine C 4 |

| ~ 20 - 25 | N-CH₂CH₂-C H₂-CH₃ |

| ~ 13 - 15 | N-CH₂CH₂CH₂-C H₃ |

Predicted Mass Spectrometry Data

For mass spectrometry, the expected molecular ion and potential fragmentation patterns are key identifiers.

| Technique | Predicted m/z | Interpretation |

| Electrospray Ionization (ESI-MS) | [M+H]⁺ ≈ 171.15 | Molecular Ion (Protonated) |

| [M+Na]⁺ ≈ 193.13 | Sodium Adduct | |

| Electron Ionization (EI-MS) | 170 | Molecular Ion |

| Fragments | Loss of butyl group, cleavage of the pyrrolidine ring, and loss of the carboxamide group are expected fragmentation pathways. |

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will be characterized by absorptions corresponding to the functional groups present.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3400 - 3200 | Strong, Broad | N-H Stretch (Amide) |

| ~ 2960 - 2850 | Strong | C-H Stretch (Aliphatic) |

| ~ 1650 | Strong | C=O Stretch (Amide I) |

| ~ 1550 | Medium | N-H Bend (Amide II) |

| ~ 1460 | Medium | C-H Bend (CH₂) |

Experimental Workflow

The general workflow for the synthesis and spectroscopic characterization of this compound is outlined below.

Signaling Pathways

There is currently no publicly available information detailing the involvement of this compound in specific biological signaling pathways. Research in this area would be necessary to elucidate any potential pharmacological activity.

Disclaimer: The spectroscopic data presented in this document is predictive and based on the analysis of structurally similar compounds. Experimental verification is required for definitive structural assignment and characterization.

References

An In-depth Technical Guide to the Crystal Structure Analysis of (S)-1-Butylpyrrolidine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of (S)-1-Butylpyrrolidine-2-carboxamide. While a definitive crystal structure for this specific compound is not publicly available, this document outlines the expected experimental protocols and presents a hypothetical crystal structure analysis based on closely related compounds, such as Levetiracetam and other pyrrolidine derivatives.

Introduction

This compound belongs to the class of pyrrolidine carboxamides, a group of compounds with significant interest in medicinal chemistry. Pyrrolidine scaffolds are key components in numerous pharmaceuticals and bioactive molecules. The determination of the three-dimensional atomic arrangement of this compound through single-crystal X-ray diffraction is crucial for understanding its structure-activity relationship (SAR), guiding drug design, and for the characterization of its physicochemical properties.[1][2]

The closely related compound, Levetiracetam, an antiepileptic drug, is the (S)-enantiomer of α-ethyl-2-oxo-1-pyrrolidine acetamide.[3][4][5] Its crystal structure has been determined, providing a valuable reference for predicting the crystallographic parameters of similar molecules.

Experimental Protocols

The determination of the crystal structure of this compound involves a multi-step process, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.

A plausible synthetic route for this compound involves the hydrogenation of a suitable precursor. For instance, a method described for the synthesis of (S)-N-butyl-2-pyrrolidinecarboxamide involves dissolving the precursor in methanol and hydrogenating it using a 10% palladium-carbon catalyst.[6] After the reaction, the catalyst is filtered off, and the filtrate is concentrated to yield the final product.

Another general approach for synthesizing 1-butylpyrrolidine derivatives is the one-pot reaction of aqueous ammonia and 1,4-butanediol over a suitable catalyst, where the 1,4-butanediol can act as both a precursor for the pyrrolidine ring and an alkylating agent.[7][8]

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Obtaining high-quality single crystals is often the most challenging step in crystal structure analysis.[9][10] For small organic molecules like this compound, several crystallization techniques can be employed.

-

Slow Evaporation: This is a common and straightforward method.[11] A saturated or nearly saturated solution of the compound is prepared in a suitable solvent. The choice of solvent is critical, and typically one in which the compound is moderately soluble is preferred. The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered container to allow for slow evaporation of the solvent, leading to the formation of crystals.

-

Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent (the precipitant) in which the compound is insoluble. The vapor of the precipitant slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

-

Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled.[9] The decrease in temperature reduces the solubility, leading to crystal growth.

Once suitable crystals are obtained (typically >0.1 mm in all dimensions), they are mounted on a diffractometer for X-ray analysis.[10] The process involves the following steps:

-

Mounting the Crystal: A single crystal is carefully selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an intense beam of monochromatic X-rays. The diffracted X-rays are detected, and their intensities and positions are recorded as the crystal is rotated.[1][10]

-

Data Processing: The collected data are processed to determine the unit cell dimensions and the space group of the crystal.

-

Structure Solution and Refinement: The processed data are used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. The initial model is then refined to improve the fit between the observed and calculated diffraction data.

X-ray Crystallography Workflow

Caption: General workflow for single-crystal X-ray crystallography.

Hypothetical Crystal Structure Data

The following table summarizes the anticipated crystallographic data for this compound, based on the known structures of similar pyrrolidine derivatives.[12][13]

| Parameter | Hypothetical Value |

| Molecular Formula | C₉H₁₈N₂O |

| Molecular Weight | 170.25 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Dimensions | |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 105.5 |

| γ (°) | 90 |

| Volume (ų) | 1010.7 |

| Z (Molecules per unit cell) | 4 |

| Calculated Density (g/cm³) | 1.120 |

| Absorption Coefficient (mm⁻¹) | 0.075 |

| F(000) | 376 |

| R-factor | ~0.05 |

Biological Context and Signaling Pathway

Pyrrolidine carboxamides have been identified as a novel class of inhibitors for the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis.[2] InhA is a crucial enzyme in the mycobacterial fatty acid elongation cycle, which is essential for the synthesis of mycolic acids, a key component of the mycobacterial cell wall. Inhibition of InhA disrupts this pathway, leading to the death of the bacterium. This makes InhA a validated target for antituberculosis drugs.[2]

Inhibition of InhA Signaling Pathway

Caption: Inhibition of the InhA enzyme by this compound.

Conclusion

The crystal structure analysis of this compound provides invaluable insights into its three-dimensional structure, which is fundamental for understanding its biological activity and for rational drug design. Although a definitive crystal structure is not yet in the public domain, the established protocols for synthesis, crystallization, and X-ray diffraction, along with data from structurally related compounds, provide a robust framework for its future determination and analysis. The potential of this class of compounds to inhibit key enzymes in pathogenic bacteria, such as InhA in Mycobacterium tuberculosis, highlights the importance of such detailed structural studies in the development of new therapeutic agents.

References

- 1. rigaku.com [rigaku.com]

- 2. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Levetiracetam | C8H14N2O2 | CID 5284583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. prepchem.com [prepchem.com]

- 7. One-pot synthesis of 1-butylpyrrolidine and its derivatives from aqueous ammonia and 1,4-butandiol over CuNiPd/ZSM-5 catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. 1-Butylpyrrolidin-2-one | 3470-98-2 | Benchchem [benchchem.com]

- 9. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 10. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 12. (2S)-N-tert-butyl-1-phenylpyrrolidine-2-carboxamide | C15H22N2O | CID 168346965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stereochemistry and Chirality of (S)-1-Butylpyrrolidine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-Butylpyrrolidine-2-carboxamide is a chiral molecule belonging to the pyrrolidine carboxamide class of compounds. Its stereochemistry is defined by the (S)-configuration at the C2 position of the pyrrolidine ring, a feature crucial to its interaction with biological systems. This technical guide provides a comprehensive overview of the stereochemistry, synthesis, and potential biological significance of this compound, drawing upon established principles and data from structurally related compounds. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages analogous compounds, including the well-known antiepileptic drug Levetiracetam, to infer its properties and potential applications.

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The stereochemistry of substituents on this ring plays a pivotal role in determining their pharmacological activity. This compound, with its defined stereocenter at the carbon bearing the carboxamide group, is an exemplar of this principle. Understanding its chiral nature is fundamental to its synthesis, characterization, and the elucidation of its mechanism of action in any potential therapeutic application.

Pyrrolidine carboxamide derivatives have shown a wide range of biological activities, including anticonvulsant, anti-inflammatory, and antimicrobial effects.[1][2] For instance, certain pyrrolidine carboxamides act as inhibitors of the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, highlighting their potential as antibacterial agents.[3] The (S)-enantiomer is often the more biologically active form, as seen in many neurologically active agents.

Stereochemistry and Chirality

The core of this compound's chemical identity lies in its stereochemistry. The designation "(S)" refers to the absolute configuration at the chiral center, which is the carbon atom at the 2-position of the pyrrolidine ring. This carbon is bonded to four different groups: the nitrogen atom of the ring, a hydrogen atom, the carboxamide group (-CONH2), and the rest of the pyrrolidine ring.

The Cahn-Ingold-Prelog priority rules are used to assign the (S) or (R) configuration. For this compound, the priority of the substituents on the chiral carbon is as follows:

-

-NH- (within the ring)

-

-C(=O)NH2 (carboxamide)

-

-CH2- (within the ring)

-

-H

With the lowest priority group (hydrogen) pointing away, the sequence from highest to lowest priority traces a counter-clockwise direction, hence the (S) designation. The presence of this single, defined stereocenter makes the molecule chiral and optically active. Its enantiomer, (R)-1-Butylpyrrolidine-2-carboxamide, would have the opposite spatial arrangement of substituents.

It is critical to control the stereochemistry during synthesis, as the two enantiomers can have vastly different biological activities and toxicological profiles.

Synthesis and Characterization

The synthesis of enantiomerically pure this compound can be approached through several established strategies for N-alkyl-L-prolinamides.

Chiral Pool Synthesis

A common and efficient method for synthesizing the (S)-enantiomer of such compounds is to start from the naturally occurring amino acid L-proline, which possesses the desired (S)-stereochemistry at the C2 position. This "chiral pool" approach preserves the stereochemical integrity of the starting material.

Experimental Protocol: Synthesis of this compound from L-proline

-

N-Butylation of L-proline: L-proline is reacted with a butylating agent, such as 1-bromobutane or butyl iodide, in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., dimethylformamide - DMF). The reaction mixture is typically heated to drive the alkylation of the secondary amine of the pyrrolidine ring.

-

Amidation of N-Butyl-L-proline: The resulting N-butyl-L-proline is then converted to the corresponding carboxamide. This can be achieved by first activating the carboxylic acid group, for example, by converting it to an acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with ammonia. Alternatively, peptide coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an amine base like diisopropylethylamine (DIEA) can be used to directly couple N-butyl-L-proline with an ammonia source.

-

Purification: The final product is purified using standard techniques such as column chromatography on silica gel.

Caption: Chiral pool synthesis of this compound.

Physicochemical and Spectroscopic Characterization

| Property | Expected Value/Characteristic |

| Molecular Formula | C9H18N2O |

| Molecular Weight | 170.25 g/mol |

| Appearance | White to off-white solid or oil |

| Melting Point | Expected to be a low-melting solid or a high-boiling oil |

| Specific Rotation [α]D | Expected to have a non-zero value, indicating optical activity |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the butyl group (a triplet for the terminal methyl group, and multiplets for the methylene groups) and the pyrrolidine ring protons. The proton on the chiral carbon (C2) would likely appear as a multiplet.

-

¹³C NMR: The carbon NMR spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the amide would resonate at a characteristic downfield chemical shift (around 170-180 ppm).

Mass Spectrometry (MS):

The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the butyl group and fragmentation of the pyrrolidine ring.

Chiral Analysis

To confirm the enantiomeric purity of this compound, chiral high-performance liquid chromatography (HPLC) is the method of choice.

Experimental Protocol: Enantioselective HPLC

-

Column: A chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives (e.g., Chiralpak® series), is used.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used as the mobile phase. The exact ratio is optimized to achieve baseline separation of the enantiomers.

-

Detection: UV detection at a suitable wavelength is commonly employed.

-

Analysis: The retention times of the (S) and (R) enantiomers will differ, allowing for their separation and quantification to determine the enantiomeric excess (ee).

Caption: Workflow for chiral analysis by HPLC.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are not extensively reported. However, based on its structural similarity to other biologically active pyrrolidine carboxamides, several potential mechanisms of action can be postulated.

Neurological Activity

Many (S)-pyrrolidine carboxamides exhibit activity in the central nervous system (CNS). The antiepileptic drug Levetiracetam ((S)-2-(2-oxopyrrolidin-1-yl)butanamide) is a prominent example. While structurally different in its side chain, it shares the (S)-pyrrolidine core. Levetiracetam is known to bind to the synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release.[4] It is plausible that this compound could interact with similar CNS targets.

Furthermore, the benzyl analogue, (S)-1-Benzylpyrrolidine-2-carboxamide, has been reported to be a competitive inhibitor of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of dopamine. Inhibition of MAO-B leads to increased dopamine levels and is a therapeutic strategy for Parkinson's disease.

Caption: Postulated MAO-B inhibition by pyrrolidine carboxamides.

Antimicrobial Activity

A series of pyrrolidine carboxamides have been identified as inhibitors of InhA, a key enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis.[3] This suggests that this compound could be investigated for potential antibacterial activity.

Conclusion

This compound is a chiral molecule with significant potential for biological activity, stemming from its defined stereochemistry. While direct experimental data is sparse, a comprehensive understanding of its properties can be constructed through analogy to well-studied compounds like Levetiracetam and other pyrrolidine derivatives. The chiral pool synthesis from L-proline represents a robust method for its enantioselective preparation. Its characterization relies on standard spectroscopic techniques and, crucially, chiral HPLC to ensure enantiomeric purity. Future research into the biological activities of this compound, particularly in the areas of neuroscience and infectious diseases, is warranted to fully elucidate its therapeutic potential. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for such investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

(S)-1-Butylpyrrolidine-2-carboxamide: A Comprehensive Technical Review of its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-Butylpyrrolidine-2-carboxamide, widely known as Levetiracetam, is a second-generation anti-epileptic drug with a unique mechanism of action that distinguishes it from other anticonvulsant agents. This technical guide provides an in-depth overview of the biological activities of this compound, focusing on its molecular interactions, effects on neurotransmission, and clinical efficacy. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers and professionals in the field of neuroscience and drug development.

Introduction

This compound is a pyrrolidone derivative that has demonstrated broad-spectrum efficacy in the treatment of various seizure types, including partial-onset, myoclonic, and generalized tonic-clonic seizures.[1] Unlike traditional anti-epileptic drugs that primarily target voltage-gated ion channels or enhance GABAergic inhibition, Levetiracetam's primary molecular target is the synaptic vesicle protein 2A (SV2A), a transmembrane protein involved in the regulation of neurotransmitter release.[2][3][4][5] This unique mechanism of action is believed to contribute to its favorable side-effect profile and lack of significant drug-drug interactions.[2]

Mechanism of Action

The primary mechanism of action of this compound involves its stereoselective and saturable binding to the synaptic vesicle protein 2A (SV2A).[2][3] This interaction is crucial for its anticonvulsant effects.

Interaction with Synaptic Vesicle Protein 2A (SV2A)

SV2A is an integral membrane protein found in the synaptic vesicles of neurons and is involved in the regulation of vesicle trafficking and exocytosis.[3] The binding of Levetiracetam to SV2A is thought to modulate the function of these vesicles, leading to a reduction in the release of excitatory neurotransmitters, such as glutamate, particularly during periods of high-frequency neuronal firing that are characteristic of epileptic seizures.[1][2] This activity-dependent modulation helps to stabilize synaptic transmission and prevent the propagation of seizure activity without affecting normal neuronal excitability.[1][2] Studies have shown a strong correlation between the binding affinity of Levetiracetam derivatives to SV2A and their in vivo anticonvulsant potency.[3][6]

Other Potential Mechanisms

While the interaction with SV2A is the most well-established mechanism, other potential actions of Levetiracetam may contribute to its overall anti-epileptic effects. These include:

-

Inhibition of N-type calcium channels: Some studies suggest that Levetiracetam can partially inhibit N-type calcium channels, which would further reduce neurotransmitter release.[1][2][7]

-

Modulation of GABA- and glycine-gated currents: Levetiracetam has been reported to oppose the activity of negative modulators of GABA- and glycine-gated currents.[2]

-

Inhibition of calcium release from intracellular stores: Levetiracetam can reduce intraneuronal calcium levels by inhibiting ryanodine and IP3 receptor-dependent calcium release from the endoplasmic reticulum.[7]

References

- 1. What is the mechanism of Levetiracetam? [synapse.patsnap.com]

- 2. droracle.ai [droracle.ai]

- 3. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Mechanisms of Levetiracetam in the Control of Status Epilepticus and Epilepsy [frontiersin.org]

Methodological & Application

Application Notes and Protocols for (S)-1-Butylpyrrolidine-2-carboxamide in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-Butylpyrrolidine-2-carboxamide is a chiral organocatalyst derived from the natural amino acid L-proline. As a member of the proline amide family of catalysts, it is utilized in a variety of asymmetric transformations to achieve high levels of stereocontrol. The butyl group attached to the pyrrolidine nitrogen enhances its solubility in organic solvents and can influence the steric environment of the catalytic site, thereby affecting the enantioselectivity and diastereoselectivity of the reaction.

These application notes provide an overview of the use of this compound and its analogues in key asymmetric carbon-carbon bond-forming reactions, namely the Michael addition and aldol reaction. While specific data for the N-butyl derivative is not extensively published, the provided protocols for closely related N-alkyl analogues serve as a valuable and representative guide for experimental design.

Principle of Catalysis: Enamine and Iminium Ion Intermediates

This compound operates through a catalytic cycle involving the formation of enamine and iminium ion intermediates. The secondary amine of the pyrrolidine ring reacts with a carbonyl compound (e.g., a ketone or aldehyde) to form a nucleophilic enamine. This enamine then attacks an electrophile in a stereocontrolled manner. The amide group can participate in directing the stereochemical outcome through hydrogen bonding interactions with the electrophile.

Application 1: Asymmetric Michael Addition

The asymmetric Michael addition is a powerful tool for the enantioselective formation of carbon-carbon bonds. Proline-derived organocatalysts, including (S)-N-alkyl-pyrrolidine-2-carboxamides, are effective in catalyzing the addition of nucleophiles, such as ketones and aldehydes, to α,β-unsaturated acceptors like nitroolefins.

Representative Quantitative Data for Asymmetric Michael Addition

The following table summarizes representative results for the asymmetric Michael addition of cyclohexanone to β-nitrostyrene catalyzed by a prolinamide organocatalyst. This data is illustrative of the performance that can be expected from this class of catalysts.

| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |

| 1 | 10 | Toluene | RT | 24 | 95 | 95:5 | 98 (syn) |

| 2 | 10 | CH2Cl2 | RT | 24 | 92 | 93:7 | 97 (syn) |

| 3 | 10 | THF | RT | 48 | 85 | 90:10 | 95 (syn) |

| 4 | 5 | Toluene | 0 | 48 | 90 | 96:4 | 99 (syn) |

Experimental Protocol: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene

This protocol is a representative procedure for the asymmetric Michael addition catalyzed by an (S)-N-alkyl-pyrrolidine-2-carboxamide.

Materials:

-

This compound (or related N-alkyl analogue)

-

β-Nitrostyrene

-

Cyclohexanone

-

Toluene (anhydrous)

-

Saturated aqueous NH4Cl solution

-

Anhydrous MgSO4

-

Silica gel for column chromatography

-

Standard laboratory glassware

Procedure:

-

To a stirred solution of β-nitrostyrene (0.5 mmol) in anhydrous toluene (2.0 mL) is added this compound (0.05 mmol, 10 mol%).

-

Cyclohexanone (1.0 mmol, 2.0 equivalents) is then added to the reaction mixture.

-

The reaction is stirred at room temperature for 24 hours and monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous NH4Cl solution (5 mL).

-

The aqueous layer is extracted with ethyl acetate (3 x 10 mL).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO4, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired Michael adduct.

-

The diastereomeric ratio and enantiomeric excess are determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Application 2: Asymmetric Aldol Reaction

The asymmetric aldol reaction is a cornerstone of organic synthesis for the construction of β-hydroxy carbonyl compounds with high stereocontrol. (S)-N-alkyl-pyrrolidine-2-carboxamides can effectively catalyze the direct aldol reaction between ketones and aldehydes.

Representative Quantitative Data for Asymmetric Aldol Reaction

The following table presents typical results for the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde catalyzed by a prolinamide organocatalyst.

| Entry | Catalyst Loading (mol%) | Solvent | Additive | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |

| 1 | 20 | DMSO | None | RT | 48 | 90 | 90:10 | 95 (anti) |

| 2 | 20 | NMP | None | RT | 48 | 88 | 88:12 | 93 (anti) |

| 3 | 20 | DMF | None | RT | 72 | 85 | 85:15 | 90 (anti) |

| 4 | 10 | DMSO | Acetic Acid (10 mol%) | 0 | 24 | 92 | 92:8 | 97 (anti) |

Experimental Protocol: Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde

This protocol provides a general method for conducting an asymmetric aldol reaction using an (S)-N-alkyl-pyrrolidine-2-carboxamide catalyst.

Materials:

-

This compound (or related N-alkyl analogue)

-

4-Nitrobenzaldehyde

-

Cyclohexanone

-

Dimethyl sulfoxide (DMSO, anhydrous)

-

Saturated aqueous NH4Cl solution

-

Anhydrous Na2SO4

-

Silica gel for column chromatography

-

Standard laboratory glassware

Procedure:

-

To a solution of 4-nitrobenzaldehyde (0.5 mmol) in anhydrous DMSO (1.0 mL) is added this compound (0.1 mmol, 20 mol%).

-

Cyclohexanone (2.5 mmol, 5.0 equivalents) is then added to the mixture.

-

The reaction is stirred at room temperature for 48 hours, with progress monitored by TLC.

-

After the reaction is complete, it is quenched with a saturated aqueous NH4Cl solution (5 mL).

-

The mixture is extracted with ethyl acetate (3 x 15 mL).

-

The combined organic extracts are washed with brine, dried over anhydrous Na2SO4, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the β-hydroxy ketone.

-

The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.

Visualizations

Caption: General experimental workflow for asymmetric synthesis.

Caption: Simplified catalytic cycle for enamine catalysis.

Application Notes: (S)-1-Butylpyrrolidine-2-carboxamide as a Chiral Auxiliary

Executive Summary

Extensive research of scientific literature and chemical databases reveals a notable absence of documented applications for (S)-1-Butylpyrrolidine-2-carboxamide as a chiral auxiliary in common asymmetric transformations such as alkylations, aldol reactions, or Michael additions. While proline and its derivatives are a cornerstone of asymmetric synthesis, this specific N-butylated carboxamide does not appear to be a widely utilized tool in the field. This document, therefore, serves to inform researchers, scientists, and drug development professionals about the current lack of available data and protocols for this specific compound. In lieu of specific applications, a general overview of related and well-established proline-derived chiral auxiliaries is provided for context and as a potential source for alternative synthetic strategies.

Introduction to Chiral Auxiliaries and Proline Derivatives

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation to occur with high stereoselectivity. After the desired stereocenter(s) have been established, the auxiliary is removed and can ideally be recovered for reuse. Proline and its derivatives are among the most powerful and versatile chiral auxiliaries and organocatalysts due to their rigid pyrrolidine ring, the presence of a secondary amine, and a carboxylic acid functional group, which can be readily modified. These features allow for the formation of well-defined transition states, leading to high levels of stereocontrol.

This compound: A Theoretical Overview

While no specific applications have been identified, the structure of this compound suggests potential for its use as a chiral auxiliary. The (S)-configuration at the 2-position, derived from natural L-proline, provides the chiral information. The butyl group on the nitrogen atom and the carboxamide functionality offer sites for attachment to a substrate and for influencing the steric environment around the reactive center.

A hypothetical workflow for the application of a generic proline-derived chiral auxiliary is presented below.

Caption: General workflow for employing a chiral auxiliary.

Alternative Proline-Derived Chiral Auxiliaries

Given the lack of data for this compound, researchers are encouraged to consider well-established alternatives. The following table summarizes the performance of some commonly used proline-derived auxiliaries in asymmetric reactions.

| Chiral Auxiliary | Reaction Type | Substrate | Diastereomeric Excess (de) / Enantiomeric Excess (ee) | Yield (%) |

| (S)-(-)-2-(Methoxymethyl)pyrrolidine (SMP) | Asymmetric Alkylation | Cyclohexanone | >95% de | 80-95% |

| (S)-4-Benzyl-2-oxazolidinone | Asymmetric Aldol Reaction | Propionyl Imide | >98% de | 85-95% |

| (S)-(-)-4-Phenyl-2-oxazolidinone | Michael Addition | Acrylate Esters | >95% de | 70-90% |

Note: The data presented in this table is representative and compiled from various sources in the chemical literature. Actual results may vary depending on specific reaction conditions.

Experimental Protocols for Alternative Auxiliaries

General Protocol for Asymmetric Alkylation using a Proline-Derived Auxiliary (e.g., SMP)

-

Formation of the Chiral Enamine: To a solution of the chiral auxiliary (e.g., (S)-(-)-2-(methoxymethyl)pyrrolidine, 1.1 eq.) in dry THF (0.5 M) is added the ketone (1.0 eq.). The mixture is stirred at room temperature for 2-4 hours in the presence of a dehydrating agent (e.g., molecular sieves).

-

Deprotonation: The solution is cooled to -78 °C, and a strong base (e.g., LDA, 1.1 eq.) is added dropwise. The mixture is stirred for 1 hour at this temperature.

-

Alkylation: The electrophile (e.g., alkyl halide, 1.2 eq.) is added, and the reaction is allowed to slowly warm to room temperature and stirred overnight.

-

Work-up and Auxiliary Removal: The reaction is quenched with saturated aqueous NH4Cl. The product is extracted with an organic solvent. The chiral auxiliary is typically removed by acidic hydrolysis to yield the α-alkylated ketone.

Signaling Pathways and Reaction Mechanisms

The stereochemical outcome of reactions employing proline-derived auxiliaries is often rationalized by the formation of a rigid, chelated transition state. For instance, in the alkylation of a chiral enolate, the lithium cation can coordinate to both the enolate oxygen and the oxygen or nitrogen atom of the auxiliary, creating a conformationally restricted intermediate. The electrophile then approaches from the less sterically hindered face, leading to the observed diastereoselectivity.

Caption: Simplified transition state model for a chelation-controlled asymmetric alkylation.

Conclusion

While this compound is commercially available, its application as a chiral auxiliary in asymmetric synthesis is not documented in readily accessible scientific literature. Researchers interested in this area are advised to consider the wealth of information available for other proline derivatives, such as SMP or chiral oxazolidinones derived from proline. The general principles and protocols outlined in this document for these established auxiliaries can serve as a valuable starting point for the development of new asymmetric methodologies. Further investigation into the utility of this compound would require foundational research to establish its efficacy and optimal reaction conditions.

Application Notes and Protocols for (S)-1-Butylpyrrolidine-2-carboxamide as a Potential Catalyst in Organic Reactions

Disclaimer: Extensive literature searches did not yield specific examples of (S)-1-Butylpyrrolidine-2-carboxamide being employed as a catalyst in organic reactions. The following application notes and protocols are based on the well-documented catalytic activity of structurally similar N-substituted (S)-pyrrolidine-2-carboxamide derivatives. These notes are intended to serve as a guide for researchers and drug development professionals interested in exploring the potential of this compound as an organocatalyst. The provided protocols are analogous and may require optimization for the specific target compound.

Introduction

This compound belongs to the class of chiral proline-derived organocatalysts. These catalysts are known to mediate a variety of asymmetric transformations through the formation of nucleophilic enamine intermediates with carbonyl compounds. The N-substituent on the pyrrolidine ring can significantly influence the catalyst's solubility, steric environment, and overall catalytic efficiency. The butyl group in the target compound is a simple, non-coordinating alkyl chain that may offer a balance of steric hindrance and solubility in common organic solvents, making it an interesting candidate for catalyst development.

Potential Catalytic Applications

Based on analogous N-substituted pyrrolidine-2-carboxamide catalysts, this compound is a promising candidate for catalyzing a range of enantioselective reactions, including:

-

Michael Additions: The conjugate addition of aldehydes or ketones to nitroolefins, enones, and other Michael acceptors is a fundamental carbon-carbon bond-forming reaction. N-substituted prolinamides have been shown to effectively catalyze these reactions with high enantioselectivity.

-

Aldol Reactions: The asymmetric aldol reaction between ketones and aldehydes to generate chiral β-hydroxy ketones is another hallmark transformation for proline-derived catalysts.

-

Mannich Reactions: The three-component reaction of an aldehyde, an amine, and a ketone to produce β-amino carbonyl compounds can also be effectively catalyzed by this class of organocatalysts.

Data from Analogous N-Substituted Pyrrolidine-2-Carboxamide Catalysts

To provide a quantitative perspective on the potential efficacy of this compound, the following tables summarize the performance of structurally related N-alkyl and N-aryl pyrrolidine-2-carboxamide catalysts in various asymmetric reactions.

Table 1: Asymmetric Michael Addition of Aldehydes to Nitroolefins

| Catalyst (Analogous) | Aldehyde | Nitroolefin | Solvent | Catalyst Loading (mol%) | Yield (%) | dr | ee (%) |

| (S)-N-Tritylpyrrolidine-2-carboxamide | Propanal | trans-β-Nitrostyrene | Toluene | 10 | 95 | 95:5 | 98 |

| (S)-N-(p-Tolyl)pyrrolidine-2-carboxamide | Propanal | trans-β-Nitrostyrene | CH2Cl2 | 20 | 85 | 90:10 | 92 |

| (S)-N-Benzylpyrrolidine-2-carboxamide | Butanal | (E)-2-(2-Nitrovinyl)thiophene | Toluene | 10 | 92 | 88:12 | 95 |

Table 2: Asymmetric Aldol Reaction of Ketones with Aldehydes

| Catalyst (Analogous) | Ketone | Aldehyde | Solvent | Catalyst Loading (mol%) | Yield (%) | dr (anti:syn) | ee (%) (anti) |

| (S)-N-(o-Tolyl)pyrrolidine-2-carboxamide | Cyclohexanone | 4-Nitrobenzaldehyde | Dioxane | 20 | 98 | >95:5 | 99 |

| (S)-N-(2-Naphthyl)pyrrolidine-2-carboxamide | Acetone | Benzaldehyde | Neat | 30 | 65 | 70:30 | 85 |

| (S)-N-Methylpyrrolidine-2-carboxamide | Cyclopentanone | 4-Chlorobenzaldehyde | CH2Cl2 | 20 | 91 | 90:10 | 96 |

Experimental Protocols (Analogous)

The following are generalized protocols for asymmetric reactions based on the use of similar N-substituted pyrrolidine-2-carboxamide catalysts. These should be adapted and optimized for reactions utilizing this compound.

Protocol 1: General Procedure for the Asymmetric Michael Addition of an Aldehyde to a Nitroolefin

Materials:

-

This compound (or analogous catalyst)

-

Aldehyde

-

Nitroolefin

-

Anhydrous solvent (e.g., Toluene, CH2Cl2)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction vial under an inert atmosphere, add the this compound catalyst (10-20 mol%).

-

Add the anhydrous solvent (e.g., Toluene, 1.0 M).

-

Add the aldehyde (1.5-2.0 equivalents) to the solution and stir for 10-15 minutes at room temperature.

-

Add the nitroolefin (1.0 equivalent) to the reaction mixture.

-

Stir the reaction at the desired temperature (e.g., room temperature, 0 °C, or -20 °C) and monitor its progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.

-

Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Protocol 2: General Procedure for the Asymmetric Aldol Reaction of a Ketone with an Aldehyde

Materials:

-

This compound (or analogous catalyst)

-

Ketone

-

Aldehyde

-

Anhydrous solvent (e.g., Dioxane, CH2Cl2)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction vial under an inert atmosphere, add the this compound catalyst (20-30 mol%).

-

Add the anhydrous solvent (e.g., Dioxane, 0.5 M).

-

Add the ketone (5.0-10.0 equivalents) to the solution.

-

Cool the mixture to the desired temperature (e.g., 0 °C or room temperature) and stir for 10-15 minutes.

-

Add the aldehyde (1.0 equivalent) to the reaction mixture.

-

Stir the reaction at the specified temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Catalytic Cycle and Workflow Visualization

The following diagrams illustrate the proposed catalytic cycle for an enamine-mediated Michael addition and a general experimental workflow.

Caption: Proposed catalytic cycle for the Michael addition.

Caption: General experimental workflow for catalysis.

Application Notes: One-Pot Synthesis of 1-Butylpyrrolidine and Its Derivatives

These application notes provide detailed protocols for the one-pot synthesis of 1-butylpyrrolidine and its functionalized derivatives. The methodologies presented are designed for researchers in drug development and organic synthesis, offering streamlined procedures for creating these valuable scaffolds.

Introduction

Pyrrolidine rings are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. One-pot synthesis offers a highly efficient route to these structures by combining multiple reaction steps into a single operation, thereby saving time, resources, and reducing waste. This document outlines two primary one-pot protocols: the synthesis of the parent 1-butylpyrrolidine from bulk starting materials and a more versatile multicomponent approach for generating a diverse range of substituted 1-butylpyrrolidine derivatives.

Protocol 1: One-Pot Synthesis of 1-Butylpyrrolidine

This protocol details the synthesis of 1-butylpyrrolidine from 1,4-butanediol and aqueous ammonia over a heterogeneous catalyst. This method is notable for its use of readily available starting materials and its high yield.[1][2]

Quantitative Data Summary

| Parameter | Value |

| Product | 1-Butylpyrrolidine |

| Yield | 76%[1][2] |

| Starting Materials | 1,4-butanediol, Aqueous Ammonia |

| Catalyst | 3%Cu-3%Ni-0.2Pd/ZSM-5 |

| Reaction Temperature | 300 °C |

| Initial H₂ Pressure | 4 MPa |

| Final Pressure | 10 MPa |

Experimental Workflow: Synthesis of 1-Butylpyrrolidine

Caption: Workflow for the one-pot synthesis of 1-butylpyrrolidine.

Protocol 2: General One-Pot Synthesis of Substituted 1-Butylpyrrolidine Derivatives via Three-Component Reaction

This protocol describes a versatile one-pot, three-component reaction for synthesizing functionalized N-butylpyrrolidines. This method involves the reaction of an aldehyde, n-butylamine, and a dipolarophile, catalyzed by a Lewis acid, to generate highly substituted pyrrolidine rings.

Experimental Workflow: Three-Component Synthesis of 1-Butylpyrrolidine Derivatives

Caption: Generalized workflow for the three-component synthesis of 1-butylpyrrolidine derivatives.

Biological Activity Context: COX Inhibition Pathway

Certain pyrrolidine derivatives have been investigated for their anti-inflammatory and analgesic properties, which are often mediated through the inhibition of cyclooxygenase (COX) enzymes.[3] The following diagram illustrates a simplified signaling pathway for this mechanism of action.

Caption: Simplified pathway showing COX inhibition by a bioactive 1-butylpyrrolidine derivative.

Experimental Protocols

Protocol 1: One-Pot Synthesis of 1-Butylpyrrolidine[1][2]

Materials:

-

1,4-butanediol (BDO)

-

Aqueous ammonia (25 wt% solution)

-

3%Cu-3%Ni-0.2Pd/ZSM-5 catalyst

-

Hydrogen (H₂) gas

-

100 ml stainless steel autoclave with magnetic stirrer

Catalyst Preparation (3%Cu-3%Ni-0.2Pd/ZSM-5):

-

Dissolve 1.14g of Cu(NO₃)₂·3H₂O and 1.5g of Ni(NO₃)·6H₂O in 3mL of water.

-

Add 0.2ml of H₂PdCl₄ aqueous solution to the mixture.

-

Add 10g of HZSM-5 zeolite to the solution with continuous stirring at room temperature.

-

After 2 hours of stirring and 2 hours of aging, dry the resulting precipitate at 110 °C for 12 hours.

-

Calcine the dried precursors at 500 °C for 3 hours in air.

-

Reduce the calcined material at 300 °C under a hydrogen atmosphere for 3 hours to obtain the final catalyst.

Reaction Procedure:

-

Charge the 100 ml stainless steel autoclave with 18g (0.2 mol) of 1,4-butanediol, 6.8g (0.1 mol) of 25 wt% aqueous ammonia, and 1.8g of the prepared 3Cu-3Ni-0.2Pd/ZSM-5 catalyst.

-

Seal the autoclave and fill it with hydrogen gas to an initial pressure of 4 MPa.

-

Heat the reactor to 300 °C while constantly stirring the mixture. The final pressure will reach approximately 10 MPa.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess pressure.

-

Analyze the resulting liquid mixture by GC-MS and GC to determine the yield and purity of 1-butylpyrrolidine.

Protocol 2: General One-Pot Synthesis of Substituted 1-Butylpyrrolidine Derivatives

Materials:

-

An appropriate aldehyde (e.g., benzaldehyde, 1.0 mmol)

-

n-Butylamine (1.0 mmol)

-

An appropriate dipolarophile (e.g., N-phenylmaleimide, 1.0 mmol)

-

A Lewis acid catalyst (e.g., Yb(OTf)₃, 10 mol%)

-

Anhydrous solvent (e.g., dichloromethane or acetonitrile, 5 mL)

Reaction Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol), n-butylamine (1.0 mmol), the dipolarophile (1.0 mmol), and the Lewis acid catalyst (0.1 mmol).

-

Add the anhydrous solvent (5 mL) to the flask.

-

Stir the reaction mixture at room temperature. If the reaction is slow, gentle heating may be applied.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete (as indicated by the disappearance of the starting materials), quench the reaction with water or a saturated aqueous solution of NaHCO₃.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

-

Characterize the purified 1-butylpyrrolidine derivative by NMR and mass spectrometry.

References

- 1. One-pot synthesis of 1-butylpyrrolidine and its derivatives from aqueous ammonia and 1,4-butandiol over CuNiPd/ZSM-5 catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Chemical and biochemical studies of 2-propynylpyrrolidine derivatives. Restricted-rotation analogues of N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide (BM-5) - PubMed [pubmed.ncbi.nlm.nih.gov]